molecular formula C24H20O4P+ B12327263 Oxo(diphenoxy)phosphanium;4-phenylphenol

Oxo(diphenoxy)phosphanium;4-phenylphenol

Cat. No.: B12327263
M. Wt: 403.4 g/mol
InChI Key: UAWSTCYQPWOCBR-UHFFFAOYSA-N
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Description

It is a reactant used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates, which are known for their antioxidant and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

PCl3+3C6H5OH(C6H5O)2P(O)H+2HClPCl_3 + 3C_6H_5OH \rightarrow (C_6H_5O)_2P(O)H + 2HCl PCl3​+3C6​H5​OH→(C6​H5​O)2​P(O)H+2HCl

The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, diphenyl phosphite is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenyl phosphate.

    Substitution: It can react with nucleophiles to form different phosphonate esters.

    Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.

    Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

Major Products

    Oxidation: Diphenyl phosphate.

    Substitution: Various phosphonate esters.

    Hydrolysis: Phosphorous acid and phenol.

Scientific Research Applications

Diphenyl phosphite is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.

    Industry: Used as a stabilizer in polymers and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of diphenyl phosphite involves its ability to donate a phosphoryl group to various substrates. This property makes it useful in the synthesis of phosphonate esters and other phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphite: Another organophosphorus compound with similar reactivity but different physical properties.

    Dimethyl phosphite: A simpler phosphite ester with different applications.

    Diethyl phosphite: Similar to dimethyl phosphite but with ethyl groups instead of methyl groups.

Uniqueness

Diphenyl phosphite is unique due to its specific reactivity and the ability to form stable phosphonate esters. Its antioxidant and antimicrobial properties also distinguish it from other similar compounds.

Properties

Molecular Formula

C24H20O4P+

Molecular Weight

403.4 g/mol

IUPAC Name

oxo(diphenoxy)phosphanium;4-phenylphenol

InChI

InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1;

InChI Key

UAWSTCYQPWOCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2

Origin of Product

United States

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